molecular formula C8H11ClN2O3S B1455891 5-(dimethylcarbamoyl)-1-methyl-1H-pyrrole-3-sulfonyl chloride CAS No. 1432679-59-8

5-(dimethylcarbamoyl)-1-methyl-1H-pyrrole-3-sulfonyl chloride

Cat. No.: B1455891
CAS No.: 1432679-59-8
M. Wt: 250.7 g/mol
InChI Key: GCEDMSUULBOKKZ-UHFFFAOYSA-N
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Description

Dimethylcarbamoyl chloride (DMCC) is a reagent used for transferring a dimethylcarbamoyl group to alcoholic or phenolic hydroxyl groups, forming dimethyl carbamates . These carbamates usually have pharmacological or pesticidal activities . DMCC is used as an intermediate in the production of pharmaceuticals, pesticides, and dyes .


Synthesis Analysis

The production of DMCC from phosgene and dimethylamine was reported as early as 1879 . It can be produced in high yields (90%) at 275 °C by reacting phosgene with gaseous dimethylamine in a flow reactor . The reaction can also be carried out at the laboratory scale with diphosgene or triphosgene and an aqueous dimethylamine solution in the two-phase system of benzene – xylene and water in a stirred reactor with sodium hydroxide as an acid scavenger .


Molecular Structure Analysis

The molecular formula of DMCC is C3H6ClNO . Its average mass is 107.539 Da and its monoisotopic mass is 107.013794 Da .


Chemical Reactions Analysis

DMCC is water reactive . It is incompatible with strong oxidizing agents, alcohols, bases (including amines). It may react vigorously or explosively if mixed with diisopropyl ether or other ethers in the presence of trace amounts of metal salts . It gives toxic fumes of NOx and HCl when burned .


Physical and Chemical Properties Analysis

DMCC is a clear, colorless, corrosive, and flammable liquid with a pungent odor and a tear-penetrating effect, which decomposes rapidly in water .

Scientific Research Applications

Synthesis and Catalysis

Researchers have explored the synthesis of complex molecules and the catalytic properties of related compounds. For instance, sulfonic acid functionalized pyridinium chloride has been synthesized and used as a highly efficient, homogeneous, and reusable catalyst for preparing hexahydroquinolines via a one-pot multi-component condensation reaction. This process underscores the compound's role in facilitating the synthesis of structurally complex and potentially bioactive molecules under solvent-free conditions, demonstrating its utility in green chemistry and catalysis (Khazaei et al., 2013).

Material Science and Polymer Chemistry

Another application is found in material science, where novel diamine containing pyridine and trifluoromethylphenyl groups has been synthesized for the preparation of fluorinated polyamides containing pyridine and sulfone moieties. These polyamides exhibit remarkable properties, including solubility in organic solvents, high glass transition temperatures, and excellent thermal stability, making them suitable for high-performance materials (Xiao-Ling Liu et al., 2013).

Anticancer Research

In the realm of medicinal chemistry, substituted N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamide compounds have been synthesized as anticancer agents. These compounds, through their structural motifs and functionalization, highlight the importance of pyrrole derivatives in the development of novel therapeutic agents, indicating potential applications in targeting cancer cells (Redda et al., 2011).

Chemical Transformations and Reactivity

The sulfonation of 1-phenylsulfonyl-1H-pyrroles and indoles using chlorosulfonic acid in acetonitrile has been effectively achieved, leading to the development of a clean and operationally simple protocol for the direct synthesis of corresponding sulfonyl chlorides. This methodology underscores the chemical versatility and reactivity of pyrrole derivatives in synthesizing sulfonamide derivatives, which are pivotal in various pharmaceutical applications (Janosik et al., 2006).

Mechanism of Action

Safety and Hazards

DMCC is extremely destructive to the mucous membranes, upper respiratory tract, eyes, and skin . Symptoms of exposure include burning sensation, coughing, wheezing, laryngitis, shortness of breath, headache, nausea, and vomiting . It is also considered a potential occupational carcinogen .

Future Directions

As for future directions, it’s important to note that due to its high toxicity and carcinogenic properties shown in animal experiments and presumably also in humans, DMCC can only be used under stringent safety precautions . Therefore, research might focus on finding safer alternatives or improving safety measures when handling this compound.

Properties

IUPAC Name

5-(dimethylcarbamoyl)-1-methylpyrrole-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O3S/c1-10(2)8(12)7-4-6(5-11(7)3)15(9,13)14/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCEDMSUULBOKKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)N(C)C)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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